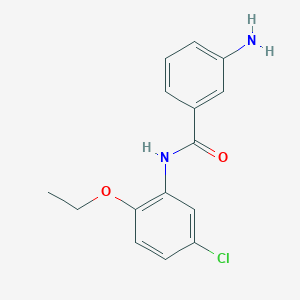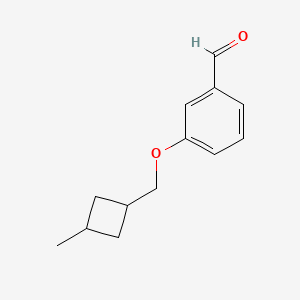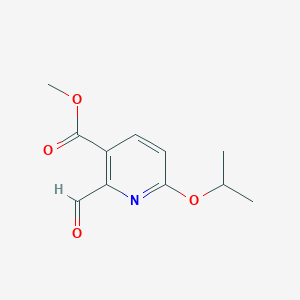
Methyl 2-formyl-6-isopropoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-6-isopropoxynicotinate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a derivative of nicotinic acid and features a formyl group at the 2-position and an isopropoxy group at the 6-position of the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-isopropoxynicotinate typically involves the formylation of 6-isopropoxynicotinic acid methyl ester. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired formylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-6-isopropoxynicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Methyl 2-carboxy-6-isopropoxynicotinate.
Reduction: Methyl 2-hydroxymethyl-6-isopropoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-6-isopropoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-formyl-6-isopropoxynicotinate is not well-documented. as a derivative of nicotinic acid, it may interact with nicotinic acid receptors and influence metabolic pathways related to lipid metabolism and inflammation. Further research is needed to elucidate its specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: Lacks the formyl and isopropoxy groups, making it less complex and potentially less active in certain reactions.
Ethyl 2-formyl-6-isopropoxynicotinate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and solubility.
Methyl 2-formyl-6-methoxynicotinate: Contains a methoxy group instead of an isopropoxy group, which can influence its steric and electronic properties.
Uniqueness
Methyl 2-formyl-6-isopropoxynicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both formyl and isopropoxy groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
methyl 2-formyl-6-propan-2-yloxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-7(2)16-10-5-4-8(11(14)15-3)9(6-13)12-10/h4-7H,1-3H3 |
Clave InChI |
GDZCBPGXTAPZMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=C(C=C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
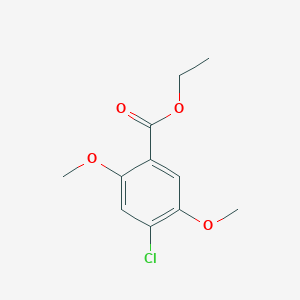
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)
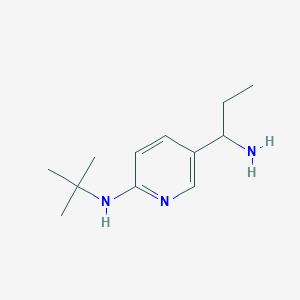
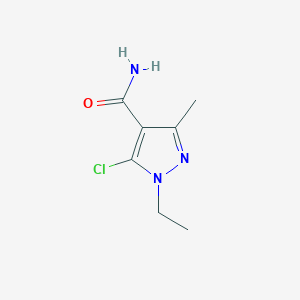
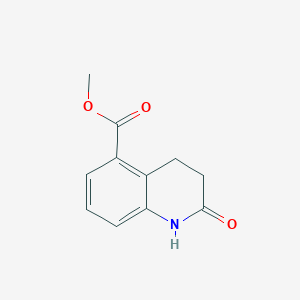


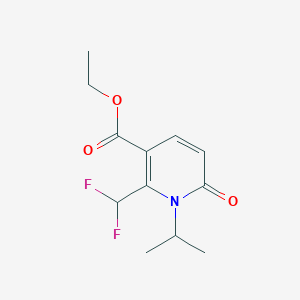
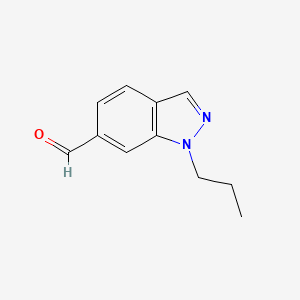
![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)
